(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Catalog No.
S1784548
CAS No.
914458-20-1
M.F
C27H27NO
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)...

CAS Number

914458-20-1

Product Name

(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

IUPAC Name

(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone

Molecular Formula

C27H27NO

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3

InChI Key

FRMYAMAGHYHNKF-UHFFFAOYSA-N

SMILES

CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

JWH-147; (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone;

Canonical SMILES

CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Here's why information might be limited:

  • New or Niche Compound: This molecule may be a relatively new discovery or a niche compound with limited research focus.
  • Proprietary Research: Some scientific research, particularly in the pharmaceutical industry, might be proprietary and not published in the open scientific literature.
  • Organic Chemistry: The synthesis and characterization of this molecule could be of interest to organic chemists studying the development of new aromatic compounds.
  • Material Science: The presence of aromatic rings and a ketone functional group suggests potential applications in material science, such as the development of new organic materials.
  • Medicinal Chemistry: The pyrrole ring is a common feature in many biologically active molecules. Research might explore the potential for this compound to have interesting biological properties.

Finding More Information:

If you're interested in learning more about the scientific research applications of (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, you can try the following:

  • Chemical Databases: Search for the compound in scientific databases like PubChem or SciFinder to see if there are any recent publications mentioning it.
  • Patent Databases: Look for patents mentioning the compound, which might indicate potential industrial applications.
  • Scientific Literature Search: Conduct a search in scientific literature databases using keywords related to the structure and functional groups of the molecule.

The compound (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features a pyrrole ring substituted with a hexyl and phenyl group, as well as a naphthalene moiety connected through a methanone functional group. This structure suggests potential for various chemical interactions and biological activities due to the presence of multiple aromatic systems and functional groups. Its unique configuration allows for diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

JWH-147 is believed to act by binding to the cannabinoid receptors CB1 and CB2 in the body, similar to THC []. However, the exact mechanism of how it produces its psychoactive effects is not fully understood.

JWH-147 is a highly psychoactive substance and can produce a range of dangerous effects, including:

  • Rapid heart rate
  • Anxiety
  • Paranoia
  • Hallucinations
  • Seizures
  • Coma
  • Respiratory depression []

The chemical reactivity of (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone can be attributed to its functional groups, particularly the carbonyl group in the methanone moiety. This compound can participate in several types of reactions:

  • Nucleophilic Addition: The carbonyl carbon can act as an electrophile, allowing nucleophiles to add to it.
  • Aldol Condensation: Under appropriate conditions, the compound may undergo aldol-type reactions, especially if other carbonyl compounds are present.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, leading to further functionalization.

These reactions are essential for synthesizing derivatives and exploring its biological activity.

Synthesis of (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone can be approached through various organic synthesis techniques:

  • Pyrrole Formation: The initial step may involve synthesizing the pyrrole ring via the Paal-Knorr synthesis or similar methods.
  • Substitution Reactions: The introduction of hexyl and phenyl groups can be achieved through alkylation or arylation reactions.
  • Carbonyl Introduction: The final step involves forming the methanone linkage, potentially through acylation reactions using acetic anhydride or similar reagents.

Each step requires careful optimization to ensure high yields and purity.

Given its structural characteristics, (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone may have several applications:

  • Pharmaceutical Development: Potential use as an anticancer or anti-inflammatory agent.
  • Material Science: Possible application in organic electronics or as a dye due to its conjugated structure.
  • Biochemical Research: Investigating its interactions with biological targets could provide insights into new therapeutic pathways.

Interaction studies are crucial for understanding how (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone behaves in biological systems. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities with various biological targets.
  • In Vitro Assays: To evaluate cytotoxicity and pharmacological effects on cell lines.
  • Structure Activity Relationship Analysis (QSAR): To correlate chemical structure with biological activity, guiding further modifications .

These studies help identify the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, including:

Compound NameStructure CharacteristicsNotable Activities
2-MethylquinolineContains a quinoline ringAntimicrobial, anticancer
2-MethylpyridinePyridine ring with methyl substitutionNeuroprotective effects
5-Aryl pyrrole derivativesAryl groups on pyrroleAnticancer properties

The uniqueness of (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone lies in its specific combination of a naphthalene moiety and a pyrrole ring, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

7.2

Hydrogen Bond Acceptor Count

1

Exact Mass

381.209264485 g/mol

Monoisotopic Mass

381.209264485 g/mol

Heavy Atom Count

29

Appearance

Assay:≥95%A crystalline solid

UNII

MQ6N4B8QWE

Wikipedia

JWH-147

Dates

Modify: 2023-08-15

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